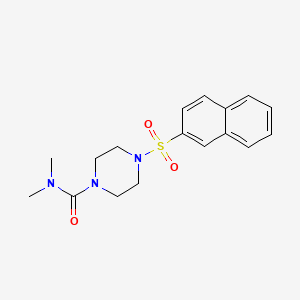

N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

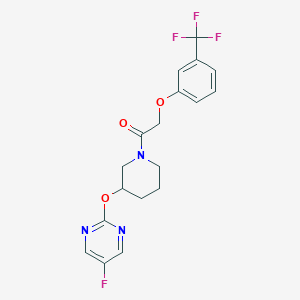

N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Protein Kinase Inhibition

Isoquinolinesulfonamides, including derivatives related to N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These compounds demonstrate selective inhibition toward certain protein kinases, with significant implications for therapeutic research targeting diseases mediated by these kinases. The study by Hidaka et al. (1984) highlights the potential of these compounds to inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, offering a pathway for the development of new therapeutic agents targeting a range of diseases (Hidaka et al., 1984).

Polymer Chemistry

Naphthalene-ring-containing diamines, similar to the structure of interest, have been used to synthesize novel polyamides with high thermal stability and good solubility in specific solvents. Research by Mehdipour-Ataei et al. (2005) on new naphthalene-ring-containing diamines and their resulting thermally stable polyamides presents an exploration into high-performance materials for industrial applications. The synthesis of these polyamides involves direct polycondensation with various commercially available diacid chlorides, showing potential for a wide range of applications in materials science (Mehdipour‐Ataei et al., 2005).

Antimycobacterial Activity

N-Alkoxyphenylhydroxynaphthalenecarboxamides, which share structural features with this compound, have been evaluated for their antimycobacterial activity. Goněc et al. (2016) investigated a series of these compounds for their efficacy against Mycobacterium tuberculosis and other mycobacterial strains. The study found that certain derivatives exhibited antimycobacterial activity comparable to or higher than that of rifampicin, a key antituberculosis drug. This suggests the potential of this compound related compounds for developing new treatments for tuberculosis and other mycobacterial infections (Goněc et al., 2016).

Molecular Self-Assembly

Compounds similar to this compound have been explored for their ability to form hetero duplexes in aqueous solution, demonstrating the potential for self-assembly into complex structures. Gabriel and Iverson (2002) described the use of electron-deficient and electron-rich aromatic units to drive the self-assembly of stable hetero duplexes, showcasing an innovative approach for designing assemblies with highly programmable binding modes. This research opens avenues for the development of new materials and nanoscale devices through molecular self-assembly (Gabriel & Iverson, 2002).

Propriétés

IUPAC Name |

N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-18(2)17(21)19-9-11-20(12-10-19)24(22,23)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNJOGLZUPZNCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2595010.png)

![3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2595012.png)

![3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2595013.png)

![Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate](/img/structure/B2595015.png)

![4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2595025.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595026.png)

![Bicyclo[1.1.1]pentane-1-thiol](/img/structure/B2595027.png)